1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Description
1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c16-15-17-13-3-1-2-4-14(13)18(15)9-10-22-12-7-5-11(6-8-12)19(20)21/h1-8H,9-10H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDRZVOXIIGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 2-(4-nitrophenoxy)ethylamine is reacted with 1H-1,3-benzodiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products:
Reduction: Conversion of the nitro group to an amino group results in 1-[2-(4-AMINOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE.
Substitution: Introduction of nitro or halogen groups on the benzodiazole ring.
Scientific Research Applications
1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodiazole core may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
- 1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
- 1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Comparison: 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to their methyl or chloro analogs. Additionally, the electronic effects of the nitro group can influence the reactivity and stability of the compound.
Biological Activity
1-[2-(4-Nitrophenoxy)ethyl]-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C_{14}H_{14}N_{4}O_{3}
- Molecular Weight : 286.29 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Interaction with Receptors : It may interact with various receptors, influencing downstream signaling cascades.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.5 | Induction of apoptosis |
| SUIT-2 | 22.8 | Cell cycle arrest |
| HT-29 | 18.3 | Inhibition of proliferation |
These results indicate that the compound demonstrates significant cytotoxicity across multiple cancer cell lines, with apoptosis being a primary mechanism involved in its action.
Case Studies
Several case studies have highlighted the therapeutic potential and biological activity of this compound:
-
Study on Breast Cancer Cells :
- Researchers investigated the effects of the compound on MDA-MB-231 cells. The study found that treatment led to a significant increase in sub-G1 cell populations, indicating apoptosis induction.
- Morphological changes consistent with apoptosis were observed using Hoechst staining.
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Study on Colon Cancer Cells :
- In HT-29 cells, the compound was effective in reducing cell viability and inducing cell cycle arrest at the G0/G1 phase.
- Mechanistic studies suggested that the compound inhibited key signaling pathways involved in cell proliferation.
Pharmacological Potential
The biological activity of this compound suggests potential applications in cancer therapy. Its ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
